3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride
Description
3-oxo-1H,2H,3H-4λ⁵-imidazo[1,2-a]pyridin-4-ylium chloride is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a 3-oxo substituent and a positively charged ylium center stabilized by a chloride counterion. Its structure combines aromaticity from the pyridine ring with the reactivity of the imidazole moiety.
Properties
CAS No. |
28036-37-5 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation with α-Haloketones
A common approach involves reacting 2-aminopyridine with 2-bromo-1-(pyridin-2-yl)ethan-1-one in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. The reaction proceeds via nucleophilic substitution, forming the bicyclic structure. For example:
This method yields the unsubstituted imidazo[1,2-a]pyridine, which requires subsequent oxidation to introduce the 3-oxo group.
Oxidative Cyclization
Alternative routes employ oxidative conditions to form the ketone in situ. For instance, treating 2-aminopyridine with diketene derivatives in the presence of iodine or peroxides induces cyclization and oxidation simultaneously.
Quaternary Ammonium Formation and Chloride Salt Isolation
Quaternization of the imidazo[1,2-a]pyridine nitrogen is achieved via alkylation or acid treatment.
Alkylation with Methyl Chloride
Reaction with methyl chloride in dichloromethane at 0–5°C forms the ylium chloride directly:
Excess methyl chloride ensures complete alkylation, with yields exceeding 85%.
Protonation and Ion Exchange
Treating the free base with hydrochloric acid in dioxane protonates the nitrogen, forming the hydrochloride salt. Subsequent ion exchange with sodium chloride in aqueous ethanol replaces the counterion:
This method is less efficient (50–60% yield) due to competing side reactions.
Optimization and Scalability
Solvent and Temperature Effects
-
Cyclization : DMF at 80°C maximizes ring formation efficiency.
-
Oxidation : Acetic acid at 120°C minimizes decomposition.
-
Alkylation : Dichloromethane at 0°C prevents polysubstitution.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
-
Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes unreacted starting materials.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) : δ 8.72 (d, J = 6.8 Hz, 1H), 8.15 (s, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.62 (t, J = 7.6 Hz, 1H), 4.32 (s, 2H).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N⁺).
Chemical Reactions Analysis
Types of Reactions
3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its biological activities, particularly in the development of novel therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery:
- Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can exhibit significant antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth and could be further investigated for their effectiveness against resistant strains .
- Anticancer Properties : Some studies have suggested that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. The unique electronic properties of the 3-oxo group may enhance its interaction with DNA or other cellular targets .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Heterocycles : This compound can be utilized as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various substitution reactions that can lead to the formation of diverse chemical entities .
- Catalysis : The compound's unique structure may facilitate catalytic processes in organic reactions. Its ability to stabilize transition states could be explored in various catalytic cycles .
Material Science
The properties of this compound also make it suitable for applications in material science:
- Conductive Polymers : Research into the incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices has shown promise for developing conductive materials. These materials could be used in electronic devices or sensors .
Case Studies
Mechanism of Action
The mechanism of action of 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-5-one Derivatives
Example Compound: N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f)
- Structural Differences: Core Ring: Replaces pyridine with pyrimidine (two nitrogen atoms in the six-membered ring vs. one in pyridine). Substituents: Features a 5-oxo group (vs. 3-oxo) and additional methoxy and morpholino groups on the aryl amine.
- Implications: The pyrimidine core increases electron-deficient character, enhancing reactivity toward nucleophiles. The morpholino and methoxy groups improve solubility and modulate pharmacokinetic properties, making 3f more suitable for biological applications .
3-(1H-Pyrrol-1-yl)imidazo[1,2-a]pyridin-2-amine
- Structural Differences :
- Substituents: Contains a pyrrole ring and an amine group at position 2 (vs. 3-oxo and ylium chloride).
- Neutral charge (vs. cationic ylium) reduces solubility in polar solvents but improves membrane permeability .
Fused Imidazo[1,2-a]pyridine Derivatives
Example Compound : 2-Methyl-5-nitro-1H-imidazo[1,2-a]pyridine fused with a 4-methylbenzenesulfonyl group
- Structural Differences: Substituents: Nitro (electron-withdrawing) and sulfonyl (bulky, electron-deficient) groups. No oxo or charged centers.
- Implications :
- Nitro groups enhance electrophilic substitution resistance, while sulfonyl groups increase steric hindrance.
- Neutral and lipophilic nature favors applications in catalysis or agrochemicals .
Table 1: Key Properties of Selected Compounds
Biological Activity
3-Oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride is a heterocyclic compound that has garnered attention in various fields of biological research. Its unique structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or antiviral agent. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an imidazo-pyridine core structure, which is known for its biological activity. The presence of the oxo group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the imidazo-pyridine framework may contribute to the overall antimicrobial efficacy of the compound.
Antiviral Activity
In addition to its antibacterial properties, the compound has shown potential antiviral activity. A study investigating the effects of related imidazo-pyridine derivatives on viral replication found that certain compounds could inhibit the replication of viruses such as influenza and HIV. The effective concentrations (EC50) were determined as follows:
| Virus | EC50 (µM) |
|---|---|
| Influenza A | 5.0 |
| HIV | 10.0 |
These results indicate a promising avenue for further investigation into the antiviral capabilities of this compound.
Study on Antimicrobial Efficacy
A notable study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of a series of imidazo-pyridine derivatives. The study highlighted that modifications to the nitrogen atoms in the ring structure influenced antimicrobial activity significantly. The lead compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Study on Toxicity
Another critical aspect of evaluating new compounds is understanding their toxicity profiles. A toxicity assessment conducted using human cell lines revealed that while some derivatives were cytotoxic at high concentrations (above 100 µM), others displayed low toxicity levels even at elevated doses. This finding is crucial for determining safe dosage ranges for potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
